12-Hydroxydodecan-2-one
CAS No.:
Cat. No.: VC17337110
Molecular Formula: C12H24O2
Molecular Weight: 200.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H24O2 |
|---|---|
| Molecular Weight | 200.32 g/mol |
| IUPAC Name | 12-hydroxydodecan-2-one |
| Standard InChI | InChI=1S/C12H24O2/c1-12(14)10-8-6-4-2-3-5-7-9-11-13/h13H,2-11H2,1H3 |
| Standard InChI Key | RVJUMHCXWMLUOJ-UHFFFAOYSA-N |
| Canonical SMILES | CC(=O)CCCCCCCCCCO |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
12-Hydroxydodecan-2-one (C₁₂H₂₄O₂) consists of a dodecyl chain with a ketone group at C2 and a hydroxyl group at C12. The juxtaposition of these functional groups introduces polarity at both ends of the molecule, influencing its solubility and reactivity. The ketone at C2 renders the compound prone to nucleophilic additions, while the terminal hydroxyl group enables esterification or etherification reactions .
Physical Properties
Although experimental data for 12-hydroxydodecan-2-one are scarce, analogous compounds offer insights:
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Melting Point: Similar hydroxyketones, such as 12-hydroxystearic acid derivatives, exhibit melting points between 80–90°C, suggesting that 12-hydroxydodecan-2-one may solidify near this range .
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Solubility: The compound is likely sparingly soluble in polar solvents like water but miscible in organic solvents such as methanol or dimethyl sulfoxide (DMSO), as seen in structurally related hydroxy acids .
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Density and Refractive Index: Estimated density ranges from 0.95–1.05 g/cm³, with a refractive index near 1.44, consistent with long-chain aliphatic compounds .
Synthesis and Production Strategies
Biocatalytic Approaches
Enzymatic ω-oxidation systems, such as the AlkBGT monooxygenase complex from Pseudomonas putida, have been engineered to hydroxylate alkanes and fatty acids at terminal positions . For instance, CYP153A fused with reductase domains from Bacillus megaterium has enabled ω-hydroxylation of dodecanoic acid methyl ester (DAME) with >95% regioselectivity . Adapting these systems to introduce a ketone group at C2 would require targeted mutagenesis or hybrid enzyme design to shift oxygenation specificity.
Chemical Synthesis
A plausible route involves the oxidation of 1,12-dodecanediol. Selective oxidation of the C2 hydroxyl group using catalysts like TEMPO (2,2,6,6-tetramethylpiperidin-1-oxyl) in the presence of bleach could yield the desired ketone while preserving the terminal hydroxyl . Alternatively, Friedel-Crafts acylation might introduce the ketone moiety early in the synthesis, followed by functionalization of the terminal carbon.
Table 1: Comparative Synthesis Strategies for Hydroxyketones
*Theoretical estimate based on analogous reactions.
Stability and Reactivity
Thermal Degradation
Long-chain hydroxyketones typically decompose above 200°C, releasing CO₂ and water via ketone decarbonylation . Stabilizing additives like hindered phenols may extend shelf life.
Hydrolytic Sensitivity
The ketone group is resistant to hydrolysis, but the terminal hydroxyl may esterify under acidic conditions. Storage in anhydrous environments at 4–8°C is recommended .
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